1-acetyl-6'-amino-2-oxo-3'-(pyridin-4-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
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Overview
Description
1-acetyl-6’-amino-2-oxo-3’-(pyridin-4-yl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-6’-amino-2-oxo-3’-(pyridin-4-yl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with pyrano[2,3-c]pyrazole intermediates under controlled conditions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol. The reaction temperature and time are crucial parameters that need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-6’-amino-2-oxo-3’-(pyridin-4-yl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-acetyl-6’-amino-2-oxo-3’-(pyridin-4-yl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-acetyl-6’-amino-2-oxo-3’-(pyridin-4-yl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Known for their biological activity and use in drug discovery.
Quinolone derivatives: Valued for their pharmaceutical applications, particularly as antibiotics.
Pyridine compounds: Widely used in medicinal chemistry for their antimicrobial and antiviral properties.
Uniqueness
1-acetyl-6’-amino-2-oxo-3’-(pyridin-4-yl)-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile stands out due to its unique spiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H14N6O3 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
1'-acetyl-6-amino-2'-oxo-3-pyridin-4-ylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile |
InChI |
InChI=1S/C21H14N6O3/c1-11(28)27-15-5-3-2-4-13(15)21(20(27)29)14(10-22)18(23)30-19-16(21)17(25-26-19)12-6-8-24-9-7-12/h2-9H,23H2,1H3,(H,25,26) |
InChI Key |
WJEFVKFJUWXLOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3(C1=O)C(=C(OC4=NNC(=C34)C5=CC=NC=C5)N)C#N |
Origin of Product |
United States |
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